2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Overview
Description
2-Chloro-3-(2,5-dichlorophenyl)-1-propene is an organic compound that belongs to the class of chlorinated alkenes It is characterized by the presence of a chloro-substituted propene group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene typically involves the chlorination of 3-(2,5-dichlorophenyl)-1-propene. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Substitution Reactions: Utilizing reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,5-dichlorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Alcohols.
Substitution: Amines or hydroxyl derivatives.
Scientific Research Applications
2-Chloro-3-(2,5-dichlorophenyl)-1-propene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-(2,5-dichlorophenyl)-1-propene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and dichlorophenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,4-dichlorophenyl)-1-propene
- 2-Chloro-3-(3,5-dichlorophenyl)-1-propene
- 2-Chloro-3-(2,6-dichlorophenyl)-1-propene
Uniqueness
2-Chloro-3-(2,5-dichlorophenyl)-1-propene is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.
Properties
IUPAC Name |
1,4-dichloro-2-(2-chloroprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRFBDQNQXSJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=CC(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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